molecular formula C13H16N2O B1391734 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one CAS No. 1227730-51-9

3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1391734
CAS No.: 1227730-51-9
M. Wt: 216.28 g/mol
InChI Key: XDIWHTGSDIVCRH-UHFFFAOYSA-N
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Description

3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one ( 1227730-51-9) is a high-purity, synthetically versatile quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-containing heterocycles known for a wide spectrum of pharmacological activities. Quinazolinone scaffolds are frequently investigated as small-molecule inhibitors for various kinases and receptor kinases, making them valuable tools in oncological research . Recent studies on structurally similar 2,3-dihydroquinazolin-4(1H)-one analogues have demonstrated potent broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . Furthermore, specific quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for anti-mitotic cancer therapeutics, and can induce G2/M cell cycle arrest in cancer cells, indicative of their potential as novel chemotherapeutic agents . Beyond its application in anticancer research, the quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting other valuable properties such as antioxidant activity and enzyme inhibition potential, which are relevant for neurodegenerative disease research . This compound is exclusively intended for research applications and is not designed for human therapeutic or veterinary use. Researchers can utilize it as a key intermediate or building block for the synthesis of more complex molecules in chemical synthesis and material science.

Properties

IUPAC Name

3-ethyl-6,7-dimethyl-4-methylidene-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-5-15-10(4)11-6-8(2)9(3)7-12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWHTGSDIVCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C)C2=C(C=C(C(=C2)C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Multi-component reactions (MCRs) are widely employed for synthesizing quinazoline derivatives due to their operational simplicity, high yields, and environmental compatibility. A typical approach involves the sequential formation of N-arylnitrilium intermediates followed by cyclization with bifunctional amines.

Methodology

  • Reactants : Arenediazonium salts, nitriles, and bifunctional aniline derivatives.
  • Reaction Pathway :
    • Formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles.
    • Nucleophilic addition of bifunctional aniline derivatives.
    • Cyclization to form dihydroquinazolinone derivatives.

Conditions

  • Mild, metal-free conditions.
  • Solvents such as methanol or 2-methyl tetrahydrofuran (2-MeTHF), an eco-friendly alternative to tetrahydrofuran.
  • Reaction times range from 4 to 6 hours under reflux or room temperature.

Data Table 1: Typical Multi-Component Reaction Conditions

Reactants Solvent Catalyst Temperature Time Yield (%) Reference
Arenediazonium salts, nitriles, bifunctional anilines Methanol or 2-MeTHF None or K2CO3 Reflux or room temperature 4-6 hours 80-95 ,

Microwave-Assisted Synthesis

Overview

Microwave irradiation accelerates the reaction kinetics, reduces reaction times, and often improves yields and selectivity.

Methodology

  • Reactants : 2-Aminobenzamide derivatives and aldehydes.
  • Reaction Conditions :
    • In methanol with potassium carbonate as a base.
    • Microwave irradiation at 300 W for 10-20 minutes.
    • No need for external heating or prolonged reflux.

Research Findings

  • Chen et al. (2024) demonstrated that microwave-assisted synthesis of dihydroquinazolines could be achieved in significantly reduced times with high purity and yields, often exceeding 90%.

Data Table 2: Microwave Synthesis Parameters

Reactants Solvent Catalyst Power Time (min) Yield (%) Reference
2-Aminobenzamide, aldehyde Methanol K2CO3 300 W 10-20 85-95

Eco-Friendly Solvent Systems

Use of 2-Methyl Tetrahydrofuran (2-MeTHF)

  • Replaces traditional solvents like tetrahydrofuran (THF).
  • Offers advantages such as biodegradability, low toxicity, and recyclability.
  • Facilitates greener synthesis pathways, aligning with sustainable chemistry principles.

Research Data

  • The work by highlights the successful use of 2-MeTHF in the initial step of synthesizing intermediates, leading to high yields and purity.

Specific Synthesis of Key Intermediates

Synthesis of 2-Amino-N-(2-Substituted-Ethyl)benzamides

  • Reacting isatoic anhydride with ethyl-2-aminobenzoate in 2-MeTHF under mild conditions yields the intermediate efficiently.
  • The process is eco-friendly, avoiding hazardous reagents.

Cyclization to Dihydroquinazolinones

  • The key step involves reacting the intermediate with aldehydes under either conventional heating or microwave irradiation.
  • Reaction conditions:
    • Conventional heating: reflux in methanol with K2CO3.
    • Microwave: short irradiation times with similar yields.

Data Table 3: Synthesis of Intermediates and Final Products

Step Conditions Yield (%) Reference
Isatoic anhydride + ethyl-2-aminobenzoate 2-MeTHF, room temp, mild base 85-90
Cyclization with aldehydes Microwave or reflux in methanol + K2CO3 80-95 ,

Summary of Research Findings

Methodology Advantages Limitations References
Multi-component reactions (MCRs) High efficiency, eco-friendly, operational simplicity Requires careful control of reaction conditions ,
Microwave-assisted synthesis Rapid, high yields, environmentally benign Limited scalability in some cases
Use of green solvents (2-MeTHF) Reduced toxicity, recyclable, sustainable Slightly higher cost compared to traditional solvents

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methylene group to a carbonyl group.

  • Reduction: : Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazoline family, featuring a dihydroquinazolinone framework. It has a molecular formula of C13H16N2OC_{13}H_{16}N_2O and a molecular weight of approximately 220.28 g/mol. The compound includes an ethyl group at the 3-position, methyl groups at the 6 and 7 positions, and a methylene bridge at the 4-position.

Scientific Research Applications

This compound in Scientific Research

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is used in studying biological activity and its potential as a therapeutic agent.
  • Medicine It is investigated for potential use in drug development for treating various diseases.
  • Industry It is utilized in producing advanced materials and chemical intermediates.

Potential Biological Activities
While research on this specific compound is limited, similar compounds in the dihydroquinazolinone class have shown various pharmacological effects. These include:

  • Anticonvulsant properties
  • Analgesic effects
  • Anti-inflammatory activity

It is believed that interactions with biological targets may modulate cellular processes, potentially influencing therapeutic outcomes.

Reactions
this compound can undergo several chemical reactions:

  • Oxidation : The methylene group can be converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromic acid (H2CrO4H_2CrO_4).
  • Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution : Hydrogen atoms can be replaced with other functional groups using various nucleophiles and electrophiles.

Comparison with Similar Compounds
The compound is unique due to its structural features and potential biological activities. Similar compounds include quinazolines and related heterocyclic compounds. A comparative analysis with structurally related compounds provides insights into potential biological activities.

Compound NameStructural FeaturesUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Simpler structure; less steric hindrance
6-Methylquinazolin-4(3H)-oneMethyl group at position 6Different biological activity profile
3-Ethylquinazolin-4(3H)-oneEthyl group at position 3Lacks additional methyl groups
7-DimethylaminoquinazolinoneDimethylamino substitution at position 7Enhanced solubility; potential for different interactions

Mechanism of Action

The mechanism by which 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 3-position, aromatic ring positions (6,7), and synthetic routes. Below is a comparative analysis:

Table 1: Substituent Variations and Physical Properties
Compound Name (Reference) 3-Position Substituent 6/7-Position Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
Target Compound Ethyl 6,7-dimethyl N/A Inferred: Ethyl (δ ~1.2–1.4, triplet; δ ~3.2–3.5, quartet), aromatic CH3 (δ ~2.3–2.5, singlet)
7m () 2,6-Diethylphenyl None 166–168 10.33 (s, 1H), 7.69 (dd, J=8.2 Hz), 7.39–7.29 (m)
7n () 2,4-Difluorophenyl None 226–228 10.46 (s, 1H), 7.70 (dd, J=8.0 Hz), 7.55–7.47 (m)
7r () Cyclohexyl None 138–140 9.90 (s, 1H), 7.58 (dd, J=8.0 Hz), 7.25 (td)
7v () m-Tolyl 6-Chloro 201.7–202.4 10.45 (s, 1H), 13C NMR: 149.44
7z () m-Tolyl 7-Methyl 161.3–163.6 10.25 (s, 1H), 13C NMR: 149.82
3l () Naphthalene-1-yl None 173–175 ¹H NMR: aromatic multiplet (δ 7.2–8.5), molecular ion [M+1]+: 275

Key Observations :

  • 3-Position Substituents : Bulky groups (e.g., cyclohexyl in 7r) lower melting points compared to aromatic substituents (e.g., 7n: 226–228°C vs. 7r: 138–140°C) due to reduced crystallinity . The target’s ethyl group may yield a melting point intermediate between aliphatic and aryl-substituted analogs.
  • 6,7-Substituents : Methyl groups (as in the target) enhance hydrophobicity versus electron-withdrawing groups (e.g., chloro in 7v). This could improve membrane permeability in biological systems .
  • 4-Methylene Group : Present in all analogs, this group stabilizes the planar conformation, influencing π-π stacking interactions in crystal structures .

Spectral Data Trends

  • ¹H NMR : The target’s ethyl group would show characteristic triplet (δ ~1.2–1.4) and quartet (δ ~3.2–3.5) signals, distinct from aryl-substituted analogs (e.g., 7m: δ 7.39–7.29 multiplet) .
  • ¹³C NMR : Methyl groups at 6,7-positions would resonate at δ ~20–25, whereas chloro substituents (e.g., 7v: δ 149.44) or methoxy groups (: δ ~55–60) exhibit distinct shifts .

Biological Activity

3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure that includes a dihydroquinazolinone framework. With a molecular formula of C13H16N2O and a molecular weight of approximately 220.28 g/mol, this compound has garnered interest for its potential biological activities, although research remains limited.

Chemical Structure and Properties

The structural features of this compound include:

  • Ethyl group at the 3-position
  • Methyl groups at the 6 and 7 positions
  • Methylene bridge at the 4-position

These substituents may influence its biological activity and reactivity, suggesting potential therapeutic applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is not well-characterized; however, compounds in the dihydroquinazolinone class have been associated with various pharmacological effects. These include:

  • Anticonvulsant properties
  • Analgesic effects
  • Anti-inflammatory activity

While specific studies on this compound are sparse, the general trends observed in similar compounds suggest that it may possess analogous biological activities.

The precise mechanism of action for this compound remains unknown due to limited research data. However, it is hypothesized that its interactions with biological targets may modulate various cellular processes. Research into similar compounds indicates that they can interact with key molecular pathways, potentially influencing therapeutic outcomes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into potential biological activities. The following table summarizes notable analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Simpler structure; less steric hindrance
6-Methylquinazolin-4(3H)-oneMethyl group at position 6Different biological activity profile
3-Ethylquinazolin-4(3H)-oneEthyl group at position 3Lacks additional methyl groups
7-DimethylaminoquinazolinoneDimethylamino substitution at position 7Enhanced solubility; different interactions

The distinct combination of substituents in this compound may confer unique pharmacological properties compared to these analogs.

Case Studies and Research Findings

Recent studies involving quinazolinone derivatives provide context for understanding the potential applications of this compound:

  • Antiproliferative Activity : A study on quinazoline-pyrimidine hybrids demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compound analogs exhibited IC50 values ranging from 2.3±5.912.3\pm 5.91 to 176.5±0.7μM176.5\pm 0.7\mu M against different cell lines . This suggests that modifications in the quinazoline structure can lead to enhanced biological activity.
  • Quorum Sensing Inhibition : Research on quinazolinone analogs has shown their ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity . This highlights the potential for similar activities in related compounds like this compound.

Safety and Handling

Due to the limited data on the specific hazards associated with this compound, it is advisable to handle it with caution. Similar dihydroquinazolinones have been noted for potential skin and eye irritation as well as respiratory issues upon inhalation . Safety data sheets should be consulted for handling guidelines.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Key signals include:
    • 1H NMR : A singlet at ~4.5 ppm for the methylene protons at position 4 and aromatic protons in the 7.2–8.0 ppm range .
    • 13C NMR : A carbonyl carbon signal at ~162 ppm and quaternary carbons for the methylene group .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles for the dihydroquinazolinone core .

What strategies are recommended for resolving contradictory MAO inhibition data observed in dihydroquinazolinone derivatives?

Advanced Research Focus
Contradictory IC50 values (e.g., 0.003–100 µM for MAO-A/B) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance MAO-B selectivity, while alkyl chains favor MAO-A .
  • Assay conditions : Standardize substrate concentration (e.g., 50 µM kynuramine) and incubation time (20 min at 37°C) to minimize variability .
  • Enzyme source : Use recombinant human MAO isoforms to avoid interspecies differences.
    Validate findings via dose-response curves and molecular docking to predict binding interactions .

How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to MAO-A/B active sites using AutoDock Vina. Prioritize residues like FAD (for MAO-B) or the hydrophobic pocket (for MAO-A) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values to design analogs with improved potency .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds .

What experimental approaches are used to analyze the regioselectivity of substitutions on the quinazolinone core?

Q. Advanced Research Focus

  • Isotopic labeling : Introduce deuterium at the 4-methylene group to track reactivity via 2H NMR .
  • Competitive reactions : Compare yields of C6 vs. N1-substituted derivatives under identical conditions (e.g., NaH in DMF at 0°C) .
  • DFT calculations : Map electron density distributions to predict preferential attack sites (e.g., C6 for electrophilic substitutions) .

How can researchers address discrepancies in melting points reported for structurally similar quinazolinones?

Basic Research Focus
Variations (e.g., 138–236°C for 3-substituted analogs) arise from:

  • Polymorphism : Screen crystallization solvents (ethanol vs. ethyl acetate) to isolate stable forms .
  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions and decomposition points .

What safety precautions are critical when handling this compound in biological assays?

Q. Basic Research Focus

  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies.
  • Exposure limits : Use fume hoods for powder handling due to potential respiratory hazards (H333 risk) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

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